molecular formula C22H47N3O B13728209 Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- CAS No. 3574-73-0

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-

Cat. No.: B13728209
CAS No.: 3574-73-0
M. Wt: 369.6 g/mol
InChI Key: BAFIQDJKGKANJI-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- is a chemical compound with the molecular formula C26H57N5O and a molecular weight of 455.77 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple amine groups. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with ethylenediamine derivatives. One common method includes the reflux of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine in xylene at 140°C . This reaction results in the formation of the desired amide compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-[2-[(2-hydroxyethyl)amino]ethyl]octadecanamide: Similar structure but with a hydroxyethyl group.

    N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]octadecanamide: Contains an additional oxooctadecyl group.

Uniqueness

Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]- is unique due to its specific combination of a long hydrocarbon chain and multiple amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

CAS No.

3574-73-0

Molecular Formula

C22H47N3O

Molecular Weight

369.6 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]octadecanamide

InChI

InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h24H,2-21,23H2,1H3,(H,25,26)

InChI Key

BAFIQDJKGKANJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

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